molecular formula C8H13NO B187960 (3-Furan-2-yl-propyl)-methyl-amine CAS No. 17369-80-1

(3-Furan-2-yl-propyl)-methyl-amine

Cat. No. B187960
CAS RN: 17369-80-1
M. Wt: 139.19 g/mol
InChI Key: GKIUEIPANNQGFU-UHFFFAOYSA-N
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Description

“(3-Furan-2-yl-propyl)-methyl-amine” is a chemical compound with the CAS Number: 17369-80-1. It has a molecular formula of C8H13NO and a molecular weight of 139.2 .


Molecular Structure Analysis

The molecular structure of “(3-Furan-2-yl-propyl)-methyl-amine” is represented by the formula C8H13NO. The InChI code for this compound is 1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 .


Physical And Chemical Properties Analysis

The boiling point of “(3-Furan-2-yl-propyl)-methyl-amine” is 83-84/18 Torr . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A novel route to 1,2,4-trisubstituted pyrroles was developed using 2-(acylmethylene)propanediol diacetates and primary amines, including (3-Furan-2-yl-propyl)-methyl-amine, under palladium catalysis (Friedrich, Wächtler, & Meijere, 2002).
  • The compound played a role in the synthesis of furan-derived amines, with notable application in catalytic conversion processes for the production of amine intermediates from biomass, showcasing efficiency and recyclability of the catalyst used (Jiang et al., 2020).

Biological and Pharmacological Activity

  • The amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate exhibited potent biological activity against cancer cell lines and photogenic bacteria, indicating its potential in medical applications (Phutdhawong et al., 2019).
  • A series of compounds including 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one, derived from (3-Furan-2-yl-propyl)-methyl-amine, demonstrated significant nematicidal and antimicrobial activities, making them candidates for agricultural and medical applications (Reddy et al., 2010).

Synthesis of Novel Compounds and Materials

  • The compound was involved in the synthesis of highly cytotoxic 1-{3-[1-(5-organylsilylfuran-2-yl)silinan-1-yl]propyl}amines, indicating its significance in the development of new materials with potential applications in various industries (Ignatovich et al., 2014).

Safety And Hazards

“(3-Furan-2-yl-propyl)-methyl-amine” is labeled as an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

3-(furan-2-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIUEIPANNQGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378191
Record name (3-Furan-2-yl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Furan-2-yl-propyl)-methyl-amine

CAS RN

17369-80-1
Record name (3-Furan-2-yl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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